(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine
CAS No.:
Cat. No.: VC17451288
Molecular Formula: C12H18FN
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FN |
|---|---|
| Molecular Weight | 195.28 g/mol |
| IUPAC Name | (1R)-1-(4-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine |
| Standard InChI | InChI=1S/C12H18FN/c1-8-7-9(13)5-6-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | KQHOQUHRCHSXJB-NSHDSACASA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)F)[C@@H](C(C)(C)C)N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(C)(C)C)N |
Introduction
(R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, including a fluorinated aromatic ring, make it a valuable building block for various chemical reactions.
Synthesis and Chemical Reactions
The synthesis of (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves multiple steps, often utilizing fluorinating and methylating agents under controlled conditions to ensure high yield and purity. Common reagents in organic synthesis include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Conditions for Synthesis
-
Temperature: Carefully controlled to optimize reaction outcomes.
-
Pressure: Typically maintained at atmospheric pressure unless specified otherwise.
-
Solvent Choice: Critical for achieving desired reaction conditions and product solubility.
Potential Applications
This compound has potential applications in medicinal chemistry due to its unique structural features, which can influence biological activity and chemical reactivity. Interaction studies are crucial for understanding how it interacts with biological targets, which may lead to insights into its pharmacological profile and therapeutic uses.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine | Lacks one methyl group compared to (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine | |
| 1-(4-Chloro-2-methylphenyl)-2,2-dimethylpropan-1-amine | Contains chlorine instead of fluorine | |
| (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine | Different stereochemistry and position of fluorine |
Research Findings and Future Directions
Research on (R)-1-(4-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is ongoing, focusing on its interaction with biological targets and its potential therapeutic applications. Further studies are needed to fully understand its biological activities and implications in drug design and development.
Hazard Information
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume